Tripetroselaidin

Description

Properties

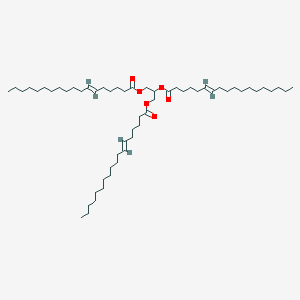

IUPAC Name |

2,3-bis[[(E)-octadec-6-enoyl]oxy]propyl (E)-octadec-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34+,38-35+,39-36+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMJUQWPYRYUOY-GMHCBVOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCC(=O)OCC(OC(=O)CCCC/C=C/CCCCCCCCCCC)COC(=O)CCCC/C=C/CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tripetroselinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3296-43-3 | |

| Record name | Tripetroselinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28 °C | |

| Record name | Tripetroselinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of Tripetroselaidin: A Technical Guide for Advanced Research

Abstract

Tripetroselaidin, a triglyceride composed of a glycerol backbone esterified with three molecules of petroselinic acid, is a molecule of significant interest in the fields of oleochemistry and pharmaceutical sciences. This technical guide provides an in-depth exploration of the synthesis pathways for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the procurement and preparation of starting materials, detail both chemical and enzymatic synthesis methodologies, provide comprehensive characterization techniques, and discuss the applications of this unique triglyceride. This document is structured to offer not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a thorough and practical understanding for the reader.

Introduction: The Significance of this compound

This compound is a triacylglycerol (TAG) distinguished by its constituent fatty acid, petroselinic acid ((6Z)-octadec-6-enoic acid). Petroselinic acid is a positional isomer of the more common oleic acid, with the double bond located at the Δ6 position instead of the Δ9 position.[1][2] This structural nuance imparts distinct physical and chemical properties to this compound, influencing its melting point, oxidative stability, and biological activity.

The primary starting materials for the synthesis of this compound are:

-

Glycerol: A simple polyol compound that forms the three-carbon backbone of the triglyceride.

-

Petroselinic Acid: A monounsaturated omega-12 fatty acid.[2]

The synthesis of this compound is of interest due to the bioactive properties of petroselinic acid, which include anti-inflammatory, antidiabetic, antibacterial, and antifungal effects.[1] As a triglyceride, this compound offers a stable, biocompatible vehicle for the delivery of petroselinic acid, making it a compelling candidate for pharmaceutical and nutraceutical applications.[3]

Starting Material: Sourcing and Preparation of Petroselinic Acid

The primary and most critical starting material for the synthesis of this compound is petroselinic acid. While commercially available, its isolation from natural sources is a common and cost-effective approach for laboratory-scale synthesis.

Natural Sources of Petroselinic Acid

Petroselinic acid is abundantly found in the seed oils of plants belonging to the Apiaceae (Umbelliferae) family.[1] High concentrations can be found in:

-

Parsley (Petroselinum crispum) seed oil: Historically one of the first identified sources.[2]

-

Coriander (Coriandrum sativum) seed oil

-

Fennel (Foeniculum vulgare) seed oil

-

Dill (Anethum graveolens) seed oil

-

Anise (Pimpinella anisum) seed oil

Isolation and Purification of Petroselinic Acid from Seed Oil

The isolation of petroselinic acid from these oils typically involves the following steps:

-

Saponification (Hydrolysis) of Triglycerides: The seed oil is treated with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solution (e.g., ethanol or methanol). This process, known as saponification, hydrolyzes the ester bonds of the triglycerides, releasing the fatty acids as their corresponding salts (soaps) and glycerol.[2]

-

Acidification: The resulting soap solution is then acidified with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the fatty acid salts, converting them into free fatty acids.

-

Extraction: The free fatty acids are then extracted from the aqueous solution using an organic solvent like hexane or diethyl ether.

-

Purification: The crude fatty acid mixture can be purified to isolate petroselinic acid using techniques such as:

-

Low-temperature crystallization: This method exploits the differences in melting points between various fatty acids.

-

Urea adduction: This technique separates saturated and unsaturated fatty acids.

-

Chromatography: For high-purity requirements, column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed.

-

Synthesis Pathways for this compound

The synthesis of this compound from glycerol and petroselinic acid is achieved through esterification. This can be accomplished via two primary routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: Acid-Catalyzed Esterification (Glycerolysis)

Chemical esterification, also known as glycerolysis, is a direct and widely used method for synthesizing triglycerides. The overall reaction is as follows:

This equilibrium reaction is typically driven towards the product side by removing the water formed during the reaction.

Experimental Protocol: Chemical Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (to remove water), combine glycerol and petroselinic acid. A molar ratio of petroselinic acid to glycerol of slightly over 3:1 (e.g., 3.3:1) is recommended to ensure complete esterification of the glycerol.

-

Catalyst Addition: Add an acid catalyst. Common catalysts for this reaction include:

-

p-Toluenesulfonic acid

-

Sulfuric acid

-

Tin(II) chloride (SnCl₂)

-

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120°C to 180°C with vigorous stirring. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the unsaturated fatty acid.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is washed with brine (saturated NaCl solution) and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

The solvent (if any) is removed under reduced pressure.

-

The crude this compound is then purified using column chromatography on silica gel, eluting with a non-polar solvent system such as a hexane/ethyl acetate gradient.

-

Causality Behind Experimental Choices:

-

Excess Petroselinic Acid: Using a slight excess of the fatty acid helps to drive the equilibrium towards the formation of the triglyceride product.

-

Inert Atmosphere: The cis double bond in petroselinic acid is susceptible to oxidation at high temperatures. An inert atmosphere minimizes this side reaction.

-

Water Removal: The Dean-Stark trap is crucial for removing water, which is a byproduct of the esterification. Its removal shifts the equilibrium to favor the formation of this compound, thereby increasing the yield.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are enzymes that catalyze the hydrolysis of ester bonds in lipids in aqueous environments, but can be used to catalyze esterification in non-aqueous or micro-aqueous conditions.

Key Advantages of Enzymatic Synthesis:

-

Mild Reaction Conditions: Reactions are typically carried out at lower temperatures (30-70°C), which preserves the integrity of the unsaturated fatty acid.

-

High Selectivity: Lipases can exhibit regioselectivity, which can be harnessed to synthesize structured triglycerides. For this compound, a non-specific lipase is generally preferred.

-

Reduced Byproducts: The milder conditions result in fewer side reactions and a cleaner product profile.

Experimental Protocol: Enzymatic Synthesis of this compound

-

Enzyme Selection: A suitable lipase is chosen. Immobilized lipases are often preferred as they can be easily recovered and reused. A common and effective lipase for this type of reaction is Candida antarctica lipase B (CALB), often immobilized on a resin such as Novozym® 435.[4]

-

Reactant and Solvent Preparation: Glycerol and petroselinic acid (in a 1:3 molar ratio) are dissolved in a suitable organic solvent. Non-polar solvents like hexane or toluene are commonly used to minimize the water activity, which favors the esterification reaction.

-

Reaction Setup: The reaction is carried out in a stirred vessel at a controlled temperature, typically between 40°C and 60°C.

-

Water Removal: To drive the equilibrium towards synthesis, water produced during the reaction must be removed. This can be achieved by:

-

Performing the reaction under vacuum.

-

Adding molecular sieves to the reaction mixture.

-

-

Monitoring the Reaction: The reaction progress is monitored by TLC or by analyzing aliquots using gas chromatography (GC) after converting the fatty acids to their methyl esters.

-

Work-up and Purification:

-

After the reaction reaches completion, the immobilized enzyme is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The resulting crude this compound is purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Immobilized Lipase: Immobilization improves the stability of the enzyme and simplifies its removal from the reaction mixture, allowing for reuse and reducing downstream processing costs.

-

Organic Solvent: The use of a non-polar organic solvent is critical to shift the thermodynamic equilibrium of the lipase-catalyzed reaction from hydrolysis to esterification.

-

Controlled Temperature: Maintaining the optimal temperature for the specific lipase ensures maximum catalytic activity and stability.

Characterization of this compound

Confirmation of the successful synthesis and purity of this compound is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Key signals for this compound would include those corresponding to the glycerol backbone protons, the olefinic protons of the double bond in the petroselinic acid chains, and the aliphatic protons of the fatty acid chains.

-

¹³C NMR: Shows the signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the carbons of the double bond, and the carbons of the glycerol backbone and the fatty acid chains.

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized this compound and to confirm its identity. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of triglycerides.[5] The mass spectrum would be expected to show a molecular ion peak corresponding to the calculated mass of this compound.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and to assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative purposes to determine the purity of this compound and to isolate it from any remaining starting materials or byproducts.

-

Gas Chromatography (GC): To confirm the fatty acid composition, a sample of the synthesized this compound can be transesterified to form fatty acid methyl esters (FAMEs), which are then analyzed by GC. This will confirm that petroselinic acid is the sole fatty acid component.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various applications in drug development.

-

Drug Delivery Vehicle: As a triglyceride, this compound is biocompatible and can be formulated into various drug delivery systems, such as lipid nanoparticles, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS).[6] These formulations can enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Source of Bioactive Fatty Acid: this compound serves as a stable prodrug form of petroselinic acid. Upon administration, it can be hydrolyzed by endogenous lipases to release petroselinic acid, which can then exert its therapeutic effects.[7] This approach can improve the stability and delivery of the active fatty acid.

-

Topical and Dermatological Formulations: The lipid nature of this compound makes it suitable for inclusion in creams, lotions, and ointments for topical delivery of petroselinic acid for its potential anti-inflammatory and skin-soothing properties.[3]

Conclusion

The synthesis of this compound is an achievable objective for a well-equipped research laboratory. The choice between chemical and enzymatic synthesis will depend on the desired purity, scale of production, and the sensitivity of the starting materials. The chemical route offers a more traditional and often faster approach, while the enzymatic pathway provides a milder and more sustainable alternative. With careful execution of the protocols outlined in this guide and thorough characterization of the final product, researchers can successfully synthesize high-purity this compound for further investigation into its promising applications in drug development and other scientific fields.

References

[1] Grokipedia. (2026, January 8). Petroselinic acid. Retrieved from Grokipedia. [8] Cyberlipid. (n.d.). Petroselinic acid. Retrieved from Cyberlipid. [3] Unilever NV. (2002). Petroselinic acid and its use in food. U.S. Patent 6,365,175B1. [9] Marks, D. B., & Swanson, T. (2022). Synthesis of Fatty Acids, Triacylglycerols, and the Major Membrane Lipids. In Biochemistry and Molecular Biology. [5] ResearchGate. (n.d.). Trielaidin full-scan mass spectra. Retrieved from ResearchGate. [2] Wikipedia. (n.d.). Petroselinic acid. Retrieved from Wikipedia. [10] Biology LibreTexts. (2025, September 5). 21.2: Biosynthesis of Triacylglycerols. Retrieved from Biology LibreTexts. [7] Guo, Y., Wang, Y. Y., Wang, Y., Liu, Y. H., Liu, J. Y., Shen, Y. Y., ... & Zhang, W. N. (2025). Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling. PubMed Central. [11] Clinical Learning. (2025, August 14). 9. Synthesis of Triacylglycerol (TAG) | Lipid Metabolism | USMLE Step 1 High-Yield Review. Retrieved from YouTube. [12] Ninja Nerd. (2017, June 13). Metabolism | Triglyceride Synthesis. Retrieved from YouTube. [13] Shomu's Biology. (2022, April 7). Triacyl glycerol synthesis and biochemistry | Triglycerides (TAGs). Retrieved from YouTube. [6] dos Santos, L., et al. (n.d.). Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy. MDPI. [4] Nicholson, R., & Marangoni, A. G. (n.d.). Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats. National Institutes of Health. [14] ResearchGate. (n.d.). Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. Retrieved from ResearchGate. [15] ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from ResearchGate. [16] Lai, O. M., et al. (n.d.). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. PubMed Central. [17] Yesiloglu, Y., & Kilic, I. (2025, August 6). Lipase-Catalyzed Esterification of Glycerol and Oleic Acid. ResearchGate. [18] Mukherjee, K. D. (2025, August 10). Lipase-Catalyzed Reactions for Modification of fats and other Lipids. ResearchGate. [19] Viegas, J. S. R., et al. (2025, August 9). Therapeutic applications and delivery systems for triptolide. ResearchGate. [20] Fields, G. B. (n.d.). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [21] The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from The Royal Society of Chemistry. [22] Bentley, M. V., & Lopes, L. B. (n.d.). Therapeutic applications and delivery systems for triptolide. PubMed. [23] Yesiloglu, Y., & Kilic, I. (2004, March 1). Lipase-catalyzed esterification of glycerol and oleic acid. Semantic Scholar. [24] Albericio, F., & Royo, M. (2013, May 22). Synthesis of terpyridine-modified peptides. Protocols.io. [25] Gemperline, E., et al. (n.d.). MALDI Mass Spectrometry Imaging of Peptides in Medicago truncatula Root Nodules. PubMed. [26] de la Torre, B. G., & Albericio, F. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. [27] Holmes, S. T., et al. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. National Institutes of Health. [28] Farrugia, C., et al. (2020, May 26). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. PubMed Central. [29] Jin, C., et al. (2020, September 12). Triptolide-nanoliposome-APRPG, a novel sustained-release drug delivery system targeting vascular endothelial cells, enhances the inhibitory effects of triptolide on laser-induced choroidal neovascularization. PubMed. [30] Tanaka, S., et al. (2025, August 6). Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry of Polygalloyl Polyflavan-3-ols in Grape Seed Extract. ResearchGate. [31] Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [32] dos Santos, L., et al. (2023, December 28). Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy. PubMed. [33] van der Doelen, G. A. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. [34] Gemperline, E., et al. (n.d.). MALDI Mass Spectrometry Imaging of Peptides in Medicago truncatula Root Nodules. SpringerLink. Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Retrieved from Sigma-Aldrich.

Visualizations

Synthesis Pathways Diagram

Caption: Overview of chemical and enzymatic synthesis pathways for this compound.

Experimental Workflow for Chemical Synthesis

Caption: Step-by-step workflow for the chemical synthesis of this compound.

Data Summary

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Catalyst/Enzyme | p-TsOH, H₂SO₄, SnCl₂ | Immobilized Candida antarctica Lipase B (CALB) |

| Temperature | 120-180°C | 40-60°C |

| Solvent | Optional (e.g., Toluene) | Required (e.g., Hexane) |

| Reaction Time | Typically shorter | Generally longer |

| Byproduct Removal | Dean-Stark trap (water) | Vacuum or molecular sieves (water) |

| Selectivity | Low | High (depending on lipase) |

| Purity of Crude Product | Lower | Higher |

| Sustainability | Less sustainable | More sustainable |

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 3. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]

- 4. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Petroselinic acid | Cyberlipid [cyberlipid.gerli.com]

- 9. Synthesis of Fatty Acids, Triacylglycerols, and the Major Membrane Lipids | Basicmedical Key [basicmedicalkey.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. Therapeutic applications and delivery systems for triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Lipase-catalyzed esterification of glycerol and oleic acid | Semantic Scholar [semanticscholar.org]

- 24. Synthesis of terpyridine-modified peptides protocol v1 [protocols.io]

- 25. MALDI Mass Spectrometry Imaging of Peptides in Medicago truncatula Root Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Triptolide-nanoliposome-APRPG, a novel sustained-release drug delivery system targeting vascular endothelial cells, enhances the inhibitory effects of triptolide on laser-induced choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. chem.uci.edu [chem.uci.edu]

- 32. Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pure.uva.nl [pure.uva.nl]

- 34. MALDI Mass Spectrometry Imaging of Peptides in Medicago truncatula Root Nodules | Springer Nature Experiments [experiments.springernature.com]

Tripetroselaidin: A Comprehensive Guide to Natural Sources and High-Purity Isolation Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripetroselaidin, the triglyceride of petroselinic acid, is a molecule of significant interest due to the unique physicochemical and biological properties of its constituent fatty acid. As a monounsaturated omega-12 fatty acid, petroselinic acid offers potential applications in cosmetics, nutrition, and as a chemical feedstock, driving the demand for efficient isolation of its natural triglyceride form. This guide provides a comprehensive overview of the primary botanical sources of this compound, focusing on the seed oils of the Apiaceae family. We present a detailed exploration of advanced and conventional methodologies for both the initial extraction of this compound-rich oils and their subsequent high-purity chromatographic isolation. The protocols are designed with scientific integrity, explaining the causality behind experimental choices to empower researchers in adapting these methods for their specific applications.

Section 1: An Introduction to this compound and Its Scientific Context

Chemical Profile and Significance

This compound is a triacylglycerol (triglyceride) consisting of a glycerol backbone esterified with three molecules of petroselinic acid.

-

Chemical Name: Glycerol tripetroselinate

-

Molecular Formula: C₅₇H₁₀₄O₆[1]

-

Molecular Weight: 885.43 g/mol [1]

-

CAS Number: 35017-28-8[1]

The core value of this compound is derived from its constituent, petroselinic acid (cis-6-octadecenoic acid) . This C18:1Δ6 fatty acid is a positional isomer of the more common oleic acid (C18:1Δ9).[2] This structural difference in the double bond position imparts distinct physical properties, such as a higher melting point, and unique biological activities that are actively being explored.

The Importance of Petroselinic Acid: The Driving Force for Isolation

Interest in this compound is fundamentally linked to the broad-spectrum biological activity of petroselinic acid. Research has highlighted its potential as an anti-inflammatory, antibacterial, and antifungal agent.[3][4] In the cosmetics industry, its unique properties are leveraged for skin hydration and sebum regulation.[5] Isolating the intact triglyceride, this compound, provides the most stable, naturally occurring form of this valuable fatty acid, ideal for formulation and as a starting point for further chemical derivatization.

Section 2: Principal Natural Sources of this compound

The Apiaceae Family: A Rich Reservoir

This compound is most abundantly found in the seed oils of plants belonging to the Apiaceae family, also known as Umbelliferae.[3][4] The occurrence of petroselinic acid as the major fatty acid in this family is a significant chemotaxonomic marker.[2]

High-Yield Botanical Sources

While numerous species in the Apiaceae family contain this compound, several are cultivated commercially and represent the most viable sources for industrial and laboratory-scale isolation.[4] Coriander is a particularly privileged source due to its high concentration of petroselinic acid.[5]

Table 1: Petroselinic Acid Content in Seed Oils of Select Apiaceae Species

| Botanical Source | Scientific Name | Petroselinic Acid Content (% of Total Fatty Acids) | Reference(s) |

| Coriander | Coriandrum sativum | 31% - 81.9% | [3][4] |

| Parsley | Petroselinum crispum | 35% - 75.1% | [4] |

| Fennel | Foeniculum vulgare | 43.1% - 81.9% | [4] |

| Dill | Anethum graveolens | 79.9% - 87.2% | [4] |

| Anise | Pimpinella anisum | 10.4% - 75.6% | [3][4] |

| Celery | Apium graveolens | 49.4% - 75.6% | [4] |

| Caraway | Carum carvi | 28.5% - 57.6% | [4] |

Note: The wide range in percentages reflects variations due to geographical origin, cultivation conditions, ripeness, and the specific extraction method employed.[4]

Section 3: Extraction of this compound-Rich Oils from Botanical Matrices

The initial and most critical phase of isolation is the efficient extraction of the total lipid fraction (the oil) from the seed matrix. The choice of method impacts not only yield but also the purity and integrity of the target triglyceride.

Protocol 1: Supercritical Fluid Extraction (SFE) with CO₂ - The Green Standard

Causality & Rationale: SFE is the preferred method for high-value, thermolabile compounds like triglycerides. It utilizes carbon dioxide at its supercritical point, where it exhibits properties of both a liquid and a gas, acting as a potent and highly selective solvent.[6] The key advantages are the complete absence of organic solvent residues, low operating temperatures that prevent degradation, and the ability to selectively tune extraction by modifying pressure and temperature.[7][8][9]

Experimental Protocol: SFE of Coriander Seed Oil

-

Sample Preparation: Dry coriander seeds to a moisture content of <10%. Grind the seeds to a uniform particle size (e.g., <800 μm) to increase the surface area for efficient extraction.[6]

-

Loading the Extractor: Load the ground seed material into the high-pressure extraction vessel.

-

Setting SFE Parameters:

-

Pressure: 30-35 MPa (300-350 bar). Higher pressure increases the density and solvating power of the CO₂, enhancing oil yield.[9][10]

-

Temperature: 40-55 °C. Temperature has a dual effect; it increases the vapor pressure of the solute but can decrease the solvent density. This range is optimal for balancing these factors for seed oils.[6][9]

-

CO₂ Flow Rate: 0.4-0.8 kg/h . A controlled flow rate ensures sufficient contact time between the solvent and the matrix without being economically prohibitive.[6]

-

-

Extraction: Pump liquid CO₂ through a heater to bring it to the target temperature and then through a back-pressure regulator to achieve the target pressure. Allow the supercritical CO₂ to flow through the extraction vessel for a defined period (e.g., 90-180 minutes).

-

Separation & Collection: Route the CO₂-oil mixture to a separator vessel operating at a lower pressure (e.g., 5-10 MPa) and temperature. At these conditions, the CO₂ returns to a gaseous state, losing its solvating power and precipitating the oil, which is collected at the bottom of the separator.

-

Solvent Recycling: The gaseous CO₂ can be re-compressed and recycled back into the system.

Diagram: Supercritical Fluid Extraction (SFE) Workflow

Caption: Workflow for Supercritical Fluid Extraction of seed oils.

Protocol 2: Conventional Solvent Extraction

Causality & Rationale: This traditional method is effective and requires less specialized equipment than SFE. It relies on the principle of "like dissolves like," using non-polar or moderately polar solvents to solubilize the lipids from the plant matrix. A mixture of chloroform and methanol is highly efficient for extracting total lipids by disrupting lipid-protein complexes.[11]

Experimental Protocol: Maceration Extraction

-

Sample Preparation: Grind 100g of dried seeds.

-

Extraction: Place the ground material in a large Erlenmeyer flask. Add 1 L of a chloroform:methanol (2:1, v/v) solvent mixture.[11]

-

Maceration: Seal the flask and allow it to macerate for 24 hours at room temperature with continuous agitation on an orbital shaker.

-

Filtration: Filter the mixture through a Büchner funnel under vacuum to separate the extract from the solid plant material.

-

Re-extraction: Repeat the extraction process on the plant material two more times with fresh solvent to ensure complete recovery.

-

Solvent Removal: Combine all filtrates. Remove the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to yield the crude lipid extract.

Section 4: High-Purity Isolation and Purification of this compound

Once the crude oil is obtained, the next stage involves separating this compound from other triglycerides and lipid components. Preparative chromatography is the definitive technique for this purpose.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Causality & Rationale: Prep-HPLC offers unparalleled resolution for separating structurally similar molecules. For triglycerides, which are non-polar, a Reverse-Phase (RP-HPLC) setup is ideal.[12] The separation is based on the differential partitioning of the triglycerides between the non-polar stationary phase (e.g., C18) and a polar mobile phase. Triglycerides with longer or more saturated fatty acid chains will be retained longer on the column.

Experimental Protocol: Purification of this compound

-

Sample Preparation: Dissolve the crude oil extract in a suitable solvent like isopropanol or a mixture of the initial mobile phase components. The sample must be filtered through a 0.45 µm filter to remove particulates.[13]

-

Chromatographic System:

-

Column: Preparative Reverse-Phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Isopropanol/Methanol mixture (e.g., 1:1 v/v)

-

Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector, as triglycerides lack a strong UV chromophore.

-

-

Gradient Elution:

-

Develop a gradient method to effectively separate the triglycerides. Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. A typical gradient might run from 80% A / 20% B to 20% A / 80% B over 45 minutes.[12]

-

Rationale: The gradient elution ensures that more weakly retained compounds elute first, while the increasing solvent strength (more non-polar character from Phase B) is required to elute the more strongly retained triglycerides like this compound.

-

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the detector signal and collect fractions corresponding to the peak identified as this compound (based on analytical-scale runs with standards or subsequent analysis).

-

Purity Confirmation: Analyze the collected fractions using analytical HPLC to confirm purity (>99%). Pool the pure fractions and remove the solvent under vacuum to obtain the isolated this compound.

Diagram: Chromatographic Purification Workflow

Caption: Workflow for Prep-HPLC purification of this compound.

Section 5: An Alternative Pathway: Isolation of Petroselinic Acid via Saponification

For applications requiring the free fatty acid rather than the intact triglyceride, saponification is the most direct chemical pathway.

Causality & Rationale: Saponification is the base-catalyzed hydrolysis of an ester.[14] Treating the this compound-rich oil with a strong base like sodium hydroxide (NaOH) cleaves the ester bonds, liberating glycerol and the sodium salts of the fatty acids (soap).[14][15][16] Subsequent acidification protonates these salts, yielding the free fatty acids.

Experimental Protocol: Saponification and Fatty Acid Liberation

-

Saponification Reaction: In a round-bottom flask, dissolve 10 g of the extracted oil in 100 mL of ethanol. Add 50 mL of a 2M aqueous NaOH solution.[14]

-

Reflux: Heat the mixture to reflux for 1-2 hours with stirring. The reaction is complete when the solution becomes clear and homogenous, indicating all the oil has been saponified.

-

Acidification: After cooling, transfer the mixture to a separatory funnel. Acidify with 6M hydrochloric acid (HCl) until the pH is ~1-2. This will precipitate the free fatty acids.

-

Extraction: Extract the free fatty acids from the aqueous solution using a non-polar solvent like hexane or diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with distilled water to remove residual salts and acid. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield a mixture of free fatty acids, enriched in petroselinic acid. Further purification of the petroselinic acid can be achieved via crystallization or chromatography.

Diagram: Saponification and Acidification Process

Caption: Chemical workflow for isolating free fatty acids via saponification.

Section 6: Analytical Characterization and Quality Control

The identity and purity of the isolated this compound must be rigorously confirmed. A multi-technique approach is essential for comprehensive characterization.

-

High-Performance Liquid Chromatography (HPLC): Used with an ELSD or MS detector to confirm the purity of the isolated triglyceride and determine its retention time relative to standards.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acid composition is confirmed by transesterifying the triglyceride to its fatty acid methyl esters (FAMEs), which are then analyzed by GC-MS. This provides a quantitative profile of the constituent fatty acids, confirming the high prevalence of petroselinic acid.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the molecule, confirming the glycerol backbone and the specific structure of the petroselinic acid acyl chains, including the position of the cis-double bond.[18][19]

Section 7: References

-

Wikipedia. Petroselinic acid . [Link]

-

IIP Series. SUPERCRITICAL FLUID EXTRACTION OF OILS FROM DIFFERENT BIOLOGICAL MATERIALS . [Link]

-

CD BioSustainable. Petroselinic Acid . [Link]

-

ResearchGate. (PDF) Supercritical Fluid Extraction of Oils from Different Biological Materials . [Link]

-

MDPI. Supercritical Fluid Extraction Kinetics of Cherry Seed Oil: Kinetics Modeling and ANN Optimization . [Link]

-

National Institutes of Health (NIH). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties . [Link]

-

Taylor & Francis Online. Supercritical CO2 extraction of oil from fruit seed by-product: advances, challenges, and pathways to commercial viability . [Link]

-

Perles de Gascogne. Petroselinic Acid: A Hidden Treasure for Your Skin and Well-being . [Link]

-

MDPI. Supercritical CO2 Extraction of Seed Oil from Psophocarpus tetragonolobus (L.) DC.: Optimization of Operating Conditions through Response Surface Methodology and Probabilistic Neural Network . [Link]

-

Cyberlipid. Petroselinic acid . [Link]

-

ResearchGate. Extraction And Identification Of Flavonoids From Parsley Extracts By HPLC Analysis . [Link]

-

JSM Central. Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products . [Link]

-

National Institutes of Health (NIH). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids . [Link]

-

SciSpace. The extraction of total lipids from parsley: Petroselinum crispum (mill.) Nym. Ex. A.W. Hill) seeds . [Link]

-

Herbae Thylacini. 3 Types of Carrot Seed Oil in Natural Skin Care . [Link]

-

International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control . [Link]

-

Wikipedia. Saponification . [Link]

-

YouTube. Saponification : The process of Making Soap - MeitY OLabs . [Link]

-

National Institutes of Health (NIH). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY . [Link]

-

LabRulez LCMS. Improving Productivity in Purifying Antroquinonol Using UltraPerformance Convergence Chromatography (UPC2) and Preparative Supercritical Fluid Chromatography (Prep SFC) . [Link])

-

YouTube. 54: Saponification of triacylglycerols . [Link]

-

ResearchGate. Analytical techniques for biopharmaceutical development . [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 3. Petroselinic Acid - CD BioSustainable [sustainable-bio.com]

- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Petroselinic Acid: A Hidden Treasure for Your Skin and Well-being - Perles de Gascogne [perles-gascogne.com]

- 6. mdpi.com [mdpi.com]

- 7. iipseries.org [iipseries.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]

- 14. Saponification - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijsra.net [ijsra.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tripetroselaidin (Glyceryl Trielaidate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripetroselaidin, also known by its more common chemical name Glyceryl Trielaidate, is a triglyceride molecule. It is an ester derived from the trihydric alcohol glycerol and three units of the trans-monounsaturated fatty acid, elaidic acid. As a triglyceride containing a trans fatty acid, this compound is a subject of significant interest in the fields of lipid metabolism, nutritional science, and toxicology. The presence of the trans double bond in its fatty acid chains confers distinct physical and biological properties compared to its cis-isomer, Glyceryl Trioleate (Triolein).

This technical guide provides a comprehensive overview of this compound, with a focus on its chemical and physical properties, synthesis, analytical methodologies, metabolic fate, biological activities, and toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in lipid research and drug development. It is important to note that while specific data for this compound is provided where available, some of the metabolic and toxicological information is based on studies of its constituent, elaidic acid, and the broader class of trans fatty acids, as research on the intact triglyceride is more limited.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and handling characteristics.

| Property | Value | Source(s) |

| CAS Number | 537-39-3 | [1] |

| Molecular Formula | C57H104O6 | [1] |

| Molecular Weight | 885.43 g/mol | [1] |

| IUPAC Name | 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate | N/A |

| Synonyms | Glyceryl trielaidate, Trielaidin, Glycerol trielaidate, TG(18:1(9E)/18:1(9E)/18:1(9E)) | [1] |

| Appearance | Powder | |

| Melting Point | 42°C | N/A |

| Solubility | Chloroform: 10 mg/mL; Chloroform:PBS (pH 7.2) (1:3): 0.25 mg/mL | [1] |

| Storage Temperature | -20°C | [2] |

| SMILES String | CCCCCCCC\C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC\C=C\CCCCCCCC)OC(=O)CCCCCCC\C=C\CCCCCCCC | |

| InChI Key | PHYFQTYBJUILEZ-WUOFIQDXSA-N |

Synthesis of this compound

Plausible Synthetic Pathway

A likely synthetic route for this compound involves the acylation of glycerol with an activated form of elaidic acid, such as elaidoyl chloride.

Step 1: Preparation of Elaidoyl Chloride

Elaidic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form elaidoyl chloride. This reaction is typically carried out in an inert solvent.

Step 2: Esterification of Glycerol

The purified elaidoyl chloride is then reacted with glycerol in the presence of a base, such as pyridine, to catalyze the esterification and neutralize the hydrochloric acid byproduct. The reaction mixture is typically heated to drive the reaction to completion.

Purification: The resulting this compound would then be purified from the reaction mixture. This can be achieved through a combination of techniques, including washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by column chromatography on silica gel to isolate the pure triglyceride[5]. The purity of the final product should be assessed by techniques such as gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC)[5].

Analytical Methodologies

The accurate identification and quantification of this compound in various matrices are crucial for research purposes. Several analytical techniques can be employed for its characterization.

Gas Chromatography (GC)

Gas chromatography is a powerful tool for the analysis of the fatty acid composition of triglycerides. To analyze this compound by GC, it must first be transesterified to its fatty acid methyl esters (FAMEs). This is typically achieved by reacting the triglyceride with methanol in the presence of a catalyst, such as sodium methoxide or boron trifluoride. The resulting elaidic acid methyl ester can then be separated and quantified by GC, usually with a flame ionization detector (FID).

Step-by-Step Protocol for GC Analysis of Fatty Acid Composition:

-

Sample Preparation: Accurately weigh a known amount of this compound.

-

Transesterification: Add a solution of sodium methoxide in methanol to the sample. Heat the mixture at a controlled temperature (e.g., 50-60°C) for a specified time to ensure complete conversion to FAMEs.

-

Extraction: After cooling, add a non-polar solvent like hexane to extract the FAMEs.

-

Washing: Wash the hexane layer with water to remove any residual catalyst or glycerol.

-

Drying: Dry the hexane extract over an anhydrous salt like sodium sulfate.

-

GC Analysis: Inject an aliquot of the dried hexane extract into the gas chromatograph. Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase).

-

Quantification: Identify and quantify the elaidic acid methyl ester peak by comparing its retention time and peak area to that of a known standard.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to analyze the intact triglyceride molecule. Reversed-phase HPLC with a non-aqueous mobile phase is a common method for separating different triglyceride species. Detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides detailed structural information and high sensitivity for the analysis of triglycerides. Advanced techniques like tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MS3) can be used for the comprehensive profiling of triacylglycerols in complex mixtures.

Caption: Workflow for the analytical characterization of this compound.

Metabolism and Biological Activity

The metabolic fate and biological effects of this compound are primarily determined by its constituent fatty acid, elaidic acid.

Absorption and Metabolism

Dietary triglycerides are hydrolyzed in the small intestine by pancreatic lipase into free fatty acids and monoacylglycerols before absorption by enterocytes. Studies in rats have shown that the intestinal absorption of elaidic acid is significantly slower and less efficient compared to its cis-isomer, oleic acid[6]. Once absorbed, elaidic acid is re-esterified into triglycerides and incorporated into chylomicrons for transport in the lymph and bloodstream[6].

In the liver, elaidic acid can be metabolized through beta-oxidation for energy production or re-incorporated into triglycerides and other lipids. These triglycerides are then packaged into very-low-density lipoproteins (VLDL) and secreted into the circulation.

Caption: Simplified metabolic pathway of dietary this compound.

Biological Effects

The consumption of trans fatty acids, such as elaidic acid, has been associated with several adverse health effects, particularly concerning cardiovascular health.

-

Lipid Profile: Diets rich in trans fats have been shown to increase low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decrease high-density lipoprotein (HDL) cholesterol ("good" cholesterol) levels in the blood[7][8]. This altered lipid profile is a major risk factor for the development of atherosclerosis and coronary heart disease.

-

Inflammation: Trans fatty acids may promote inflammation, another key factor in the pathogenesis of cardiovascular disease[9].

-

Cellular Metabolism: In vitro studies using the human hepatoma cell line HepG2 have demonstrated that elaidic acid up-regulates proteins involved in cholesterol synthesis and the esterification and transport of cholesterol[10][11]. This provides a potential molecular mechanism for the observed changes in blood lipid profiles.

-

Other Health Concerns: High intake of trans fatty acids has also been linked to an increased risk of obesity and allergic diseases[12].

Toxicology and Safety

The safety of trans fatty acids has been a subject of extensive scientific and regulatory scrutiny.

-

Regulatory Status: In 2015, the U.S. Food and Drug Administration (FDA) made a final determination that partially hydrogenated oils (PHOs), the primary dietary source of industrially-produced trans fatty acids, are not "Generally Recognized as Safe" (GRAS) for use in human food[13]. This ruling has led to a significant reduction in the trans fat content of processed foods.

-

Acute Toxicity: A safety data sheet for elaidic acid reports an intravenous LD50 of 100 mg/kg in mice[14]. It is important to note that this value is for the free fatty acid and not the triglyceride, and the route of administration is not dietary.

-

General Safety Precautions: this compound is a combustible solid. When handling this compound in a laboratory setting, it is recommended to use personal protective equipment, including eye shields and gloves.

Applications in Research

This compound serves as a valuable research tool in several areas:

-

Nutritional Science: It is used in animal studies to investigate the metabolic and physiological effects of dietary trans fats on lipid metabolism, cardiovascular health, and other health outcomes.

-

Lipidomics: As a well-defined triglyceride standard, it can be used in the development and validation of analytical methods for the comprehensive analysis of lipids in biological samples.

-

Cell Biology: In cell culture experiments, it can be used to study the cellular responses to trans fatty acids, including effects on gene expression, protein synthesis, and signaling pathways.

Conclusion

This compound (Glyceryl Trielaidate) is a chemically well-defined triglyceride that plays a significant role in research related to the metabolism and health effects of trans fatty acids. Its distinct physicochemical properties, arising from the trans configuration of its elaidic acid moieties, lead to unique biological consequences compared to its cis-isomer. While our understanding of the adverse health effects of trans fats has advanced significantly, further research is needed to fully elucidate the specific metabolic fate and cellular mechanisms of action of intact triglycerides like this compound. This technical guide provides a solid foundation for researchers and professionals working with this important molecule, highlighting its synthesis, analysis, and biological significance.

References

-

U.S. Food and Drug Administration. (2014). FDA's "Tentative" Determination Regarding Trans Fat: A Food Safety Assessment. Lexology. [Link]

-

Food Safety Commission of Japan. (2012). Risk Assessment Report: Trans Fatty Acids in Foods. Food Safety Commission of Japan. [Link]

-

Taylor & Francis Online. (n.d.). The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid. Taylor & Francis Online. [Link]

-

Taylor & Francis Online. (n.d.). The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid. Taylor & Francis Online. [Link]

-

PubMed. (2023). The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid. PubMed. [Link]

-

ANH Academy. (n.d.). Exposure assessment of trans fatty acids in Ghanaian fried foods: a case study on plantain chips sold within the. ANH Academy. [Link]

-

European Union. (2004). Trans fatty acids: EFSA Panel reviews dietary intakes and health effects. Europa. [Link]

-

Chemsrc. (n.d.). Elaidic Acid | CAS#:112-79-8. Chemsrc. [Link]

-

PubMed. (1987). Differential intestinal absorption of two fatty acid isomers: elaidic and oleic acids. PubMed. [Link]

-

ResearchGate. (2001). Synthesis and physicochemical characterization of mixed diacid triglycerides that contain elaidic acid. ResearchGate. [Link]

-

ResearchGate. (2006). Safety and Health Effects of Trans Fatty Acids. ResearchGate. [Link]

-

PLOS One. (2013). Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. PLOS One. [Link]

-

MINAMS. (n.d.). 33 Synthesis of Fatty Acids, Triacylglycerols, and the Major Membrane Lipids. MINAMS. [Link]

-

Wikipedia. (n.d.). Elaidic acid. Wikipedia. [Link]

-

The Medical Biochemistry Page. (n.d.). Triglyceride Synthesis and Its Role in Metabolism. The Medical Biochemistry Page. [Link]

-

Biology LibreTexts. (2022). 21.2: Biosynthesis of Triacylglycerols. Biology LibreTexts. [Link]

- Google Patents. (n.d.). CN105218366B - Preparation method of glyceryl triacetate.

-

PubMed Central. (2013). Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. PubMed Central. [Link]

-

Taylor & Francis. (n.d.). Elaidic acid – Knowledge and References. Taylor & Francis. [Link]

-

PubMed. (2011). The pathway of triacylglycerol synthesis through phosphatidylcholine in Arabidopsis produces a bottleneck for the accumulation of unusual fatty acids in transgenic seeds. PubMed. [Link]

-

CD Formulation. (n.d.). glyceryl trielaidate suppliers USA. CD Formulation. [Link]

-

PubMed Central. (2019). Mechanisms of Action of trans Fatty Acids. PubMed Central. [Link]

-

ResearchGate. (2019). (PDF) Mechanisms of Action of trans Fatty Acids. ResearchGate. [Link]

-

PubMed. (2012). The relation between erythrocyte trans fat and triglyceride, VLDL- and HDL-cholesterol concentrations depends on polyunsaturated fat. PubMed. [Link]

-

Wikipedia. (n.d.). Trans fat. Wikipedia. [Link]

-

MDPI. (2021). The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns. MDPI. [Link]

Sources

- 1. 1,2,3-Trielaidoyl Glycerol | CAS 537-39-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Differential intestinal absorption of two fatty acid isomers: elaidic and oleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The relation between erythrocyte trans fat and triglyceride, VLDL- and HDL-cholesterol concentrations depends on polyunsaturated fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]

- 11. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fsc.go.jp [fsc.go.jp]

- 13. food-safety.com [food-safety.com]

- 14. ELAIDIC ACID - Safety Data Sheet [chemicalbook.com]

Biological functions and metabolic role of Tripetroselaidin

An In-Depth Technical Guide to the Biological Functions and Metabolic Role of Tripetroselinin

A Note on Nomenclature: The term "Tripetroselaidin" does not correspond to a recognized molecule in standard chemical and biological databases. It is presumed to be a variant or misspelling of Tripetroselinin . This guide will, therefore, focus on Tripetroselinin, the triacylglycerol form of petroselinic acid, which is the subject of existing scientific research.

Introduction

Tripetroselinin is a triglyceride predominantly found in the seed oils of plants belonging to the Apiaceae (or Umbelliferae) and Araliaceae families. Upon ingestion and metabolism, it yields glycerol and three molecules of petroselinic acid (cis-6-octadecenoic acid) , a monounsaturated omega-12 fatty acid. Petroselinic acid is the primary bioactive component responsible for the physiological effects associated with these oils. It is a positional isomer of oleic acid (cis-9-octadecenoic acid), differing in the location of the carbon-carbon double bond.[1][2] This structural distinction leads to significant differences in their physical properties and biological activities.

This technical guide provides a comprehensive overview of the known biological functions of petroselinic acid, its metabolic fate, and detailed protocols for its study, intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Part 1: Biological Functions and Therapeutic Potential

Petroselinic acid, the active metabolite of tripetroselinin, has demonstrated a range of biological activities, positioning it as a molecule of interest for therapeutic and cosmetic applications.[1][3]

Anti-inflammatory and Immunomodulatory Effects

A significant body of research points to the potent anti-inflammatory properties of petroselinic acid. Its mechanisms of action are multifaceted:

-

Inhibition of Pro-inflammatory Mediators: Studies have shown that petroselinic acid can dramatically reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation, even at micromolar concentrations.[4] It also decreases the expression of Intracellular Adhesion Molecule (ICAM), which is involved in the inflammatory response.[4]

-

Suppression of Type I Interferon Signaling: Petroselinic acid has been identified as a novel regulator of the cytosolic nucleic acid sensing pathway.[5] It effectively inhibits the excessive production of type I interferons (IFNs) and interferon-stimulated genes (ISGs), which are implicated in the pathology of autoimmune diseases like systemic lupus erythematosus.[5] This suggests its potential as a therapeutic agent for managing chronic inflammatory and autoimmune disorders.[5]

Antimicrobial and Antibiofilm Activity

Petroselinic acid exhibits broad-spectrum antimicrobial properties.

-

Antibacterial and Antifungal Effects: It has been shown to be effective against various pathogenic yeasts and molds.[3]

-

Biofilm Inhibition: Research has demonstrated that petroselinic acid can inhibit biofilm formation by more than 65% in methicillin-sensitive Staphylococcus aureus (S. aureus).[3] It achieves this by repressing the expression of genes related to quorum-sensing and virulence.[3] This is particularly relevant in the context of antibiotic resistance, where biofilms present a significant clinical challenge.

Dermatological and Cosmetic Applications

The anti-inflammatory and moisturizing properties of petroselinic acid make it a valuable ingredient in cosmetics and dermatological formulations.[1][3] It is used in products aimed at:

-

Reducing skin irritation, particularly in compositions containing α-hydroxy acids.[1]

-

Modulating lipid metabolism in adipose tissue, with applications in slimming products.[3]

-

Preventing and combating aesthetic disorders and the effects of skin aging.[3]

Metabolic Health

Emerging evidence suggests that petroselinic acid may have benefits in managing metabolic conditions. It has been specifically noted for its potential advantages in the context of diabetes.[5] Furthermore, its trans isomer has been shown in HepG2 liver cells to upregulate genes involved in both fatty acid and cholesterol synthesis, indicating a role in hepatic lipid metabolism.[6]

Part 2: Metabolic Role and Catabolic Pathways

The metabolic journey of tripetroselinin begins with digestion and culminates in its breakdown within the cell for energy or its use in anabolic pathways.

Digestion, Absorption, and Transport

Like other dietary triglycerides, tripetroselinin is hydrolyzed in the lumen of the small intestine by pancreatic lipases. This process releases petroselinic acid and glycerol, which are then absorbed by enterocytes. Inside these cells, they are re-esterified back into triglycerides, packaged into chylomicrons, and transported into the lymphatic system before entering the bloodstream for distribution to various tissues.

Cellular Metabolism of Petroselinic Acid

Once inside the cell, petroselinic acid can undergo several metabolic transformations.

-

Beta-Oxidation: The primary catabolic fate for fatty acids is beta-oxidation within the mitochondria to produce acetyl-CoA for the Krebs cycle. The unique position of the double bond at the Δ6 position in petroselinic acid requires a slightly different enzymatic path compared to oleic acid (Δ9).

-

Oxidative Cleavage: Petroselinic acid can be cleaved at its double bond through ozonolysis or other oxidative processes.[7] This reaction yields lauric acid (a 12-carbon saturated fatty acid) and adipic acid (a 6-carbon dicarboxylic acid).[1] Both of these products have significant industrial applications in the production of detergents, emollients, and polymers like nylon.[1]

Caption: Metabolic pathway of tripetroselinin from digestion to cellular catabolism.

Part 3: Key Experimental Protocols

Protocol: Extraction and Quantification of Tripetroselinin

This protocol outlines the extraction of total lipids from Apiaceae seeds and the subsequent quantification of petroselinic acid using gas chromatography.

Step 1: Sample Preparation

-

Grind 10g of dried seeds (e.g., coriander or parsley) into a fine powder using a laboratory mill.

-

Dry the powder in an oven at 60°C for 2 hours to remove residual moisture.

-

Accurately weigh approximately 5g of the dried powder for extraction.

Step 2: Lipid Extraction (Soxhlet)

-

Place the weighed sample into a cellulose extraction thimble.

-

Load the thimble into a Soxhlet extractor.

-

Add 200 mL of n-hexane to the boiling flask.

-

Extract for 6 hours at a solvent cycle rate of 5-6 cycles per hour.

-

After extraction, evaporate the solvent using a rotary evaporator to obtain the crude seed oil (tripetroselinin).

Step 3: Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Dissolve 50 mg of the extracted oil in 2 mL of toluene.

-

Add 4 mL of 1% methanolic sulfuric acid.

-

Seal the reaction vial and heat at 50°C for 3 hours in a water bath.

-

Allow the vial to cool to room temperature.

-

Add 5 mL of 5% sodium chloride solution and 2 mL of n-hexane.

-

Vortex vigorously for 1 minute and centrifuge to separate the layers.

-

Carefully collect the upper hexane layer containing the FAMEs for analysis.

Step 4: Gas Chromatography (GC-FID) Analysis

-

Inject 1 µL of the FAMEs solution into a GC system equipped with a Flame Ionization Detector (FID).

-

Use a polar capillary column (e.g., BPX70, 60m x 0.25mm x 0.25µm).

-

Run a temperature program: initial 120°C, ramp to 240°C at 4°C/min, hold for 10 min.

-

Identify the petroselinic acid methyl ester peak by comparing its retention time with a certified standard.

-

Quantify the percentage of petroselinic acid relative to the total fatty acids by peak area normalization.

Caption: Workflow for extraction and quantification of petroselinic acid from seeds.

Protocol: In Vitro Analysis of Anti-inflammatory Activity

This protocol describes a cell-based assay to evaluate the effect of petroselinic acid on suppressing inflammatory responses in macrophages.[5]

Step 1: Cell Culture and Seeding

-

Culture human THP-1 monocytes or mouse RAW 264.7 macrophages in appropriate media.

-

Seed the cells into a 12-well plate at a density of 1 x 10^6 cells/well.

-

If using THP-1 cells, differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

Step 2: Pre-treatment with Petroselinic Acid

-

Prepare stock solutions of petroselinic acid (e.g., 100 mM in ethanol).

-

Dilute the stock solution in culture media to final concentrations (e.g., 50, 100, 200 µM). Include a vehicle control (media with ethanol).

-

Remove the old media from the cells and add the media containing petroselinic acid or vehicle.

-

Pre-treat the cells by incubating for 6 hours at 37°C, 5% CO2.[5]

Step 3: Inflammatory Stimulation

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL.[5]

-

Incubate the stimulated cells for an additional 4-6 hours.

Step 4: Analysis of Inflammatory Markers

-

Gene Expression (RT-qPCR):

-

Harvest the cells and isolate total RNA.

-

Synthesize cDNA from the RNA.

-

Perform quantitative PCR (qPCR) to measure the mRNA expression levels of inflammatory genes like IFNB and CXCL10.[5] Normalize to a housekeeping gene (e.g., GAPDH).

-

-

Protein Secretion (ELISA):

-

Collect the cell culture supernatant.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of secreted inflammatory cytokines like IFN-β or TNF-α in the supernatant.[5]

-

Part 4: Data Summary and Visualizations

Data Tables

Table 1: Comparison of Petroselinic Acid and Oleic Acid

| Property | Petroselinic Acid | Oleic Acid |

| Systematic Name | cis-6-Octadecenoic acid | cis-9-Octadecenoic acid |

| Shorthand | 18:1 (n-12) or C18:1Δ6 | 18:1 (n-9) or C18:1Δ9 |

| Chemical Formula | C18H34O2 | C18H34O2 |

| Molar Mass | 282.468 g/mol | 282.468 g/mol |

| Melting Point | 30 °C | 14 °C |

| Primary Isomer | Positional Isomer | Positional Isomer |

Table 2: Petroselinic Acid Content in Seed Oils of the Apiaceae Family [3][8]

| Plant Source | Scientific Name | Petroselinic Acid Content (%) |

| Dill | Anethum graveolens | 79.9 - 87.2 |

| Fennel | Foeniculum vulgare | 43.1 - 81.9 |

| Coriander | Coriandrum sativum | 1.0 - 81.9 |

| Celery | Apium graveolens | 49.4 - 75.6 |

| Anise | Pimpinella anisum | 10.4 - 75.6 |

| Parsley | Petroselinum crispum | 35.0 - 75.1 |

| Caraway | Carum carvi | 28.5 - 61.8 |

Signaling Pathway Diagram

Caption: Inhibition of the Type I Interferon pathway by petroselinic acid.[5]

Conclusion

Tripetroselinin, through its primary bioactive component petroselinic acid, presents a compelling profile for researchers, scientists, and drug development professionals. Its well-documented anti-inflammatory, immunomodulatory, and antimicrobial properties, combined with its unique metabolic characteristics, distinguish it from more common fatty acids like oleic acid. Further research into its specific molecular targets and clinical efficacy could unlock its potential in treating a variety of inflammatory and metabolic diseases. The methodologies provided herein offer a robust framework for the continued investigation of this promising natural compound.

References

- PubMed Central. (2025).

- Google Patents. (n.d.). US6365175B1 - Petroselinic acid and its use in food.

- MDPI. (n.d.). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties.

- National Institutes of Health (NIH). (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties.

- ResearchGate. (2023). (PDF) Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties.

- Wikipedia. (n.d.). Petroselinic acid.

- Wikipedia. (n.d.). Oleic acid.

- Human Metabolome Database. (n.d.). Showing metabocard for Petroselinic acid (HMDB0002080).

- Cayman Chemical. (n.d.). trans-Petroselinic Acid (CAS 593-40-8).

Sources

- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]

- 5. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Oleic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Tripetroselaidin structural elucidation and stereochemistry

An In-Depth Technical Guide to the Structural Elucidaion and Stereochemistry of Tripetroselaidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a triacylglycerol (TAG) composed of three petroselinic acid moieties, presents a unique subject for structural and stereochemical investigation. As a key component of seed oils from the Apiaceae family, its precise molecular architecture is of significant interest in the fields of lipidomics, natural product chemistry, and drug development. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the complete structural elucidation and stereochemical assignment of this compound. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, ensuring a self-validating system of analysis. Each technical claim is substantiated with citations to authoritative sources, and detailed, field-proven protocols are provided for key experimental workflows.

Introduction: The Significance of this compound

This compound is a triacylglycerol molecule in which each of the three hydroxyl groups of the glycerol backbone is esterified with petroselinic acid.[1] Petroselinic acid, a monounsaturated omega-12 fatty acid (18:1 n-12), is a positional isomer of the more common oleic acid.[2][3] Its prevalence in the seed oils of plants from the Apiaceae family, such as parsley (Petroselinum crispum) and celery (Apium graveolens), makes this compound a significant natural product.[4][5] The unique position of the double bond in petroselinic acid may confer distinct physical and biological properties to this compound, influencing its potential applications in nutrition, materials science, and pharmacology.

The complete structural elucidation of this compound requires not only the confirmation of its constituent fatty acids and their linkage to the glycerol backbone but also the determination of its stereochemistry. As with other triacylglycerols where the fatty acids at the sn-1 and sn-3 positions can differ, this compound can exist as enantiomers if different fatty acids are present at these positions.[6][7] In the case of this compound, where all three fatty acids are identical, the molecule is achiral. However, in natural sources, it often co-exists with other TAGs containing different fatty acids, leading to chiral molecules. Therefore, a comprehensive analysis must be capable of resolving and identifying these various stereoisomers.

This guide will systematically detail the process of isolating this compound from its natural sources, elucidating its chemical structure through advanced spectroscopic techniques, and resolving its stereochemical identity using chiral chromatography.

Isolation and Purification of this compound from Natural Sources

The primary sources of this compound are the seeds of plants belonging to the Apiaceae family.[4] The initial step in its structural elucidation is therefore its efficient extraction and purification from the plant matrix.

Rationale for Solvent-Based Extraction

Solvent extraction remains the most effective method for isolating lipids from plant tissues. The choice of solvent is critical and is dictated by the polarity of the target lipid. Triacylglycerols are nonpolar lipids, and thus, a nonpolar solvent is required for their efficient solubilization. Hexane is a commonly employed solvent for this purpose due to its high affinity for TAGs and its relatively low boiling point, which facilitates its removal during downstream processing. To ensure the inactivation of lipolytic enzymes that could alter the structure of the native TAGs, a cold solvent system containing an acid, such as formic or acetic acid, can be utilized.[8]

Experimental Protocol: Extraction and Purification

Step 1: Sample Preparation

-

Obtain seeds from a suitable Apiaceae source (e.g., Petroselinum crispum).

-

Grind the seeds to a fine powder to increase the surface area for solvent penetration.

-

Lyophilize the ground material to remove water, which can interfere with the extraction efficiency of nonpolar solvents.

Step 2: Soxhlet Extraction

-

Place the dried, ground seed material into a cellulose thimble.

-

Position the thimble in a Soxhlet extractor.

-

Add n-hexane to the boiling flask.

-